molecular formula C23H36N4O B6061936 7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6061936
M. Wt: 384.6 g/mol
InChI Key: WCZPCNAIGYQBEN-UHFFFAOYSA-N
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Description

7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties. The compound’s structure includes a cyclohexylmethyl group, a propylpyrimidinyl group, and a diazaspirodecane core, making it a complex and potentially versatile molecule.

Properties

IUPAC Name

7-(cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-2-7-21-24-14-20(15-25-21)16-26-13-11-23(18-26)10-6-12-27(22(23)28)17-19-8-4-3-5-9-19/h14-15,19H,2-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZPCNAIGYQBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the cyclohexylmethyl and propylpyrimidinyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Substituents: The cyclohexylmethyl and propylpyrimidinyl groups can be introduced through nucleophilic substitution or other functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Cyclohexylmethyl)-2-[(2-methylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
  • 7-(Cyclohexylmethyl)-2-[(2-ethylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Uniqueness

7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific substituents and spirocyclic structure, which may impart distinct chemical and biological properties compared to similar compounds.

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